1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 75007-99-7
VCID: VC15917820
InChI: InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
SMILES:
Molecular Formula: C12H7Cl2N3
Molecular Weight: 264.11 g/mol

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)-

CAS No.: 75007-99-7

Cat. No.: VC15917820

Molecular Formula: C12H7Cl2N3

Molecular Weight: 264.11 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-chlorophenyl)- - 75007-99-7

Specification

CAS No. 75007-99-7
Molecular Formula C12H7Cl2N3
Molecular Weight 264.11 g/mol
IUPAC Name 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C12H7Cl2N3/c13-8-3-1-7(2-4-8)12-16-9-5-6-15-11(14)10(9)17-12/h1-6H,(H,16,17)
Standard InChI Key JBPIQJRKYBMLIC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine, reflecting its substitution pattern. Its molecular formula is C₁₂H₇Cl₂N₃, with a molecular weight of 264.11 g/mol . The structure consists of a bicyclic imidazo[4,5-c]pyridine system, where:

  • A chlorine atom occupies the 4-position of the pyridine ring.

  • A 4-chlorophenyl group is attached to the 2-position of the imidazole moiety .

Crystallographic and Stereoelectronic Properties

While direct crystallographic data for this specific derivative remain unpublished, analogous imidazo[4,5-c]pyridines exhibit planar geometries with slight deviations due to steric interactions between substituents. Computational studies suggest that the two chlorine atoms induce electron-withdrawing effects, reducing the electron density of the aromatic system and influencing reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties of 4-Chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine

PropertyValue/DescriptionSource Analogue
Density~1.34 g/cm³ (estimated)Similar imidazo[4,5-c]pyridine
Boiling Point~462°C (extrapolated)Methyl-substituted analogue
LogP (Partition Coefficient)3.59 (calculated)Chlorophenyl derivatives
SolubilityLow in water; soluble in DMSO, DMFStructural analogs

Synthesis and Derivative Preparation

Core Synthetic Strategies

The synthesis of 4-chloro-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine typically involves multi-step sequences starting from substituted pyridine precursors. A representative pathway includes:

  • Amination and Cyclization:

    • 5,6-Diaminopyridin-3-ol undergoes cyclocondensation with 4-chlorobenzaldehyde in acidic media to form the imidazole ring .

    • Subsequent chlorination at the 4-position using POCl₃ or PCl₅ introduces the pyridine-bound chlorine .

  • Functional Group Modifications:

    • Suzuki-Miyaura coupling or Ullmann reactions enable further diversification of the phenyl ring .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at N1 vs. N3 of the imidazole ring require careful control of reaction conditions .

  • Purification: The compound’s low solubility in common solvents necessitates chromatographic separation or recrystallization from DMF/water mixtures .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆):

    • δ 8.72 (d, J=1.6 Hz, 1H, pyridine-H)

    • δ 8.15–8.05 (m, 4H, Ar-H from chlorophenyl)

    • δ 7.90 (s, 1H, imidazole-H) .

  • IR (KBr): Peaks at 760 cm⁻¹ (C-Cl stretch), 1590 cm⁻¹ (C=N imidazole), and 3100 cm⁻¹ (aromatic C-H) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting, consistent with fused heterocyclic systems .

  • Hydrolytic Sensitivity: Stable under acidic conditions but prone to hydrolysis in basic media due to the electron-deficient pyridine ring .

Pharmacological Applications and Mechanisms

Cardiovascular Effects

Patent literature describes structurally related imidazo[4,5-c]pyridines as positive inotropic agents, enhancing cardiac contractility without chronotropic side effects . The 4-chlorophenyl group may modulate β-adrenergic receptor interactions, though detailed mechanistic studies are pending .

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